8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
CAS No.: 1955519-59-1
Cat. No.: VC6314559
Molecular Formula: C10H6ClN3O
Molecular Weight: 219.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955519-59-1 |
|---|---|
| Molecular Formula | C10H6ClN3O |
| Molecular Weight | 219.63 |
| IUPAC Name | 8-chloro-3,5-dihydropyridazino[4,5-b]indol-4-one |
| Standard InChI | InChI=1S/C10H6ClN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15) |
| Standard InChI Key | NVQBYLIZHUNUDT-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)C3=C(N2)C(=O)NN=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
8-Chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one (CAS: 1955519-59-1, alternatively reported as 156421-91-9 ) possesses the molecular formula C₁₀H₆ClN₃O with a molar mass of 219.63 g/mol . The IUPAC name systematically describes the fused bicyclic system: an indole moiety (positions 4,5-b) annulated with a pyridazinone ring. The chlorine substituent occupies position 8 on the indole fragment, while the ketone group resides at position 4 of the pyridazine ring.
The SMILES notation C1=CC2=C(C=C1Cl)C3=C(N2)C(=O)NN=C3 confirms the connectivity (Figure 1):
-
Indole nitrogen at position 1
-
Pyridazine nitrogens at positions 1 and 2
-
Chlorine at position 8 (indole fragment)
-
Ketone oxygen at position 4 (pyridazine)
Spectroscopic Characterization
While experimental spectral data (¹H/¹³C NMR, IR) remain unpublished, computational predictions using the InChIKey NVQBYLIZHUNUDT-UHFFFAOYSA-N suggest key features:
-
Strong carbonyl absorption ~1680 cm⁻¹ (IR)
-
Aromatic protons δ 7.2–8.1 ppm (¹H NMR)
-
Deshielded pyridazine protons δ 8.5–9.0 ppm
X-ray crystallography data are unavailable, but analogous pyridazinoindoles exhibit planar fused rings with dihedral angles <5° between heterocycles .
Synthetic Methodologies
Cyclization Strategies
The primary synthesis route involves Fischer indolization followed by pyridazine ring closure (Figure 2) :
-
Hydrazone formation: React ethyl pyruvate with aryl hydrazines to form hydrazone intermediates
-
Indolization: Acid-catalyzed cyclization yields substituted indole-2-carboxylates
-
Vilsmeier–Haack formylation: Introduce aldehyde groups at C3
-
Hydrazine cyclocondensation: Treat 3-formylindoles with hydrazine hydrate under microwave irradiation (150°C, 20 min) to form pyridazinoindolones
For 8-chloro derivatives, chlorination precedes cyclization. POCl₃-mediated chlorination of intermediate 35 (5-chloro precursor) achieves 89% yield . Microwave assistance reduces reaction times from hours to minutes while maintaining yields >85% .
Alternative Functionalization
Post-synthetic modifications exploit the reactive pyridazinoindolone core:
-
Mannich reactions: Introduce aminomethyl groups at C3 using formaldehyde and secondary amines (e.g., morpholine, N-ethylpiperazine)
-
Nucleophilic substitution: Displace chloride at C8 with thiols or amines under basic conditions
-
Reductive amination: Convert ketone to amine via Leuckart–Wallach reaction
Table 1 summarizes optimized reaction conditions for key derivatives:
| Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate | MW, 150°C, 20 min | 92 |
| Chlorination | POCl₃, DMF | Reflux, 4 hr | 89 |
| Mannich reaction | HCHO, N-ethylpiperazine | EtOH, 60°C, 6 hr | 78 |
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain unreported, but QSPR models predict:
-
LogP: 2.1 ± 0.3 (moderate lipophilicity)
-
Aqueous solubility: 0.12 mg/mL (25°C)
-
pKa: 4.2 (pyridazine N) and 10.7 (indole NH)
The compound shows stability in DMSO (>6 months at -20°C) but degrades in aqueous buffers (t₁/₂ = 8 hr at pH 7.4) .
Spectroscopic Predictions
DFT calculations (B3LYP/6-311+G(d,p)) provide theoretical spectral parameters:
| Parameter | Value |
|---|---|
| UV λmax (MeOH) | 278 nm (ε = 12,400) |
| ¹³C NMR (DMSO-d6) | 162.1 (C=O), 140.3–112.8 (aromatic) |
| IR (KBr) | 3250 (NH), 1678 (C=O) |
| Compound | Modification | EGFR IC₅₀ (nM) | BRAF IC₅₀ (nM) | LogD₇.₄ |
|---|---|---|---|---|
| 35 | 8-Cl, H at C3 | 420 | 310 | 2.3 |
| 41 | 4-Morpholino | 80 | 95 | 1.7 |
| 43 | 3-(N-Ethylpiperazinyl) | 150 | 62 | 1.2 |
Future Directions
Synthetic Challenges
Current limitations include:
-
Low yields in gram-scale syntheses (<50%)
-
Limited regiocontrol during chlorination
-
Poor solubility of parent compound
Emerging strategies address these issues:
-
Flow chemistry: Continuous processing improves cyclization yields to 78%
-
Directed ortho-metalation: Enables selective C8 functionalization
-
Prodrug approaches: Phosphate esters boost aqueous solubility 40-fold
Biological Studies
Priority research areas:
-
Kinase profiling: Screen against 400+ kinases to identify off-target effects
-
In vivo PK/PD: Assess oral bioavailability and tissue distribution
-
Combination therapy: Test synergy with MEK inhibitors in BRAF-mutant models
Ongoing clinical trials with analog VI (NCT05432892) may inform future development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume